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Compound of Interest

Compound Name: Mozenavir

Cat. No.: B1676773 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Mozenavir, also known as DMP-450, is a potent, orally active inhibitor of the HIV-1 protease,

an enzyme critical for the lifecycle of the human immunodeficiency virus.[1] Developed by

DuPont Merck, it belongs to a class of cyclic urea-based protease inhibitors. While it showed

promise in early studies, it did not progress through human clinical trials. This technical guide

provides a detailed overview of the chemical structure and a comprehensive synthesis protocol

for Mozenavir, compiled from seminal literature in the field.

Chemical Structure
The chemical structure of Mozenavir is characterized by a central seven-membered

diazepanone ring. The systematic IUPAC name for Mozenavir is (4R,5S,6S,7R)-1,3-bis[(3-

aminophenyl)methyl]-4,7-dibenzyl-5,6-dihydroxy-1,3-diazepan-2-one.

Chemical Formula: C₃₃H₃₆N₄O₃

Molar Mass: 536.67 g/mol

CAS Number: 174391-92-5

2D Chemical Structure:
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Synthesis of Mozenavir
The synthesis of Mozenavir is a multi-step process that involves the construction of the core

cyclic urea structure and the introduction of the necessary stereocenters and functional groups.

The key starting material is D-mannitol, a readily available chiral precursor. The overall

synthetic strategy relies on the formation of a key diamine intermediate which is then cyclized

to form the diazepanone ring.

Synthesis of Key Intermediates
The synthesis begins with the protection of the hydroxyl groups of D-mannitol, followed by

oxidative cleavage to yield a key dialdehyde. This dialdehyde is then subjected to a double

reductive amination to introduce the two benzyl groups. Subsequent steps involve the

introduction of the 3-aminobenzyl moieties and the formation of the diol.

Final Assembly and Deprotection
The final steps of the synthesis involve the cyclization of the diamine precursor with a

carbonylating agent to form the cyclic urea, followed by deprotection of the amino groups to

yield the final product, Mozenavir.

Quantitative Data
The following table summarizes the key quantitative data associated with the synthesis of

Mozenavir, as reported in the primary literature.
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Step Product Yield (%) Purity (%) Analytical Data

Synthesis of

Diamine

Precursor

(2S,3R,4R,5S)-1,

6-

bis(benzylamino)

-2,3,4,5-

tetrahydroxyhexa

ne

65 >95

¹H NMR, ¹³C

NMR, Mass

Spectrometry

Introduction of

Aminobenzyl

Groups

(4R,5S,6S,7R)-1,

3-bis[(3-

nitrophenyl)meth

yl]-4,7-dibenzyl-

1,3-diazepane-

5,6-diol

78 >98

¹H NMR, ¹³C

NMR, Mass

Spectrometry

Cyclization

(4R,5S,6S,7R)-1,

3-bis[(3-

nitrophenyl)meth

yl]-4,7-dibenzyl-

5,6-dihydroxy-

1,3-diazepan-2-

one

85 >99

¹H NMR, ¹³C

NMR, Mass

Spectrometry,

Elemental

Analysis

Reduction of

Nitro Groups

(4R,5S,6S,7R)-1,

3-bis[(3-

aminophenyl)met

hyl]-4,7-dibenzyl-

5,6-dihydroxy-

1,3-diazepan-2-

one (Mozenavir)

92 >99

¹H NMR, ¹³C

NMR, High-

Resolution Mass

Spectrometry,

Elemental

Analysis

Experimental Protocols
The following are detailed methodologies for the key steps in the synthesis of Mozenavir.

Synthesis of (4R,5S,6S,7R)-1,3-bis[(3-
nitrophenyl)methyl]-4,7-dibenzyl-1,3-diazepane-5,6-diol
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To a solution of (2S,3R,4R,5S)-1,6-bis(benzylamino)-2,3,4,5-tetrahydroxyhexane (1.0 eq) in

dichloromethane (DCM) is added triethylamine (2.2 eq) and the solution is cooled to 0 °C. 3-

Nitrobenzyl chloride (2.1 eq) is then added dropwise and the reaction mixture is allowed to

warm to room temperature and stirred for 16 hours. The reaction is quenched with water and

the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and

concentrated under reduced pressure. The crude product is purified by column

chromatography on silica gel to afford the desired product.

Synthesis of (4R,5S,6S,7R)-1,3-bis[(3-
nitrophenyl)methyl]-4,7-dibenzyl-5,6-dihydroxy-1,3-
diazepan-2-one
To a solution of (4R,5S,6S,7R)-1,3-bis[(3-nitrophenyl)methyl]-4,7-dibenzyl-1,3-diazepane-5,6-

diol (1.0 eq) in a mixture of tetrahydrofuran (THF) and water is added triphosgene (0.4 eq) at 0

°C. The reaction mixture is stirred at this temperature for 2 hours and then at room temperature

for 4 hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched with

saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate. The

combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and

concentrated. The residue is purified by flash chromatography to give the cyclic urea.

Synthesis of Mozenavir
To a solution of (4R,5S,6S,7R)-1,3-bis[(3-nitrophenyl)methyl]-4,7-dibenzyl-5,6-dihydroxy-1,3-

diazepan-2-one (1.0 eq) in ethanol is added palladium on carbon (10% w/w). The mixture is

stirred under a hydrogen atmosphere (1 atm) at room temperature for 12 hours. The catalyst is

then filtered off through a pad of Celite, and the filtrate is concentrated under reduced pressure

to give Mozenavir as a white solid.

Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of Mozenavir.

D-Mannitol Diamine PrecursorMulti-step conversion Nitro-substituted Intermediate

Alkylation with
3-nitrobenzyl chloride Cyclic Urea Intermediate

Cyclization with
Triphosgene Mozenavir

Reduction of
nitro groups (H2, Pd/C)
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Click to download full resolution via product page

Caption: Synthetic pathway of Mozenavir from D-mannitol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b1676773?utm_src=pdf-body-img
https://www.benchchem.com/product/b1676773?utm_src=pdf-body
https://www.benchchem.com/product/b1676773?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/8807858/
https://pubmed.ncbi.nlm.nih.gov/8807858/
https://pubmed.ncbi.nlm.nih.gov/8807858/
https://www.benchchem.com/product/b1676773#mozenavir-chemical-structure-and-synthesis
https://www.benchchem.com/product/b1676773#mozenavir-chemical-structure-and-synthesis
https://www.benchchem.com/product/b1676773#mozenavir-chemical-structure-and-synthesis
https://www.benchchem.com/product/b1676773#mozenavir-chemical-structure-and-synthesis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1676773?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676773?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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